β2 Adrenoceptor Potency
(R)-4-(1-Aminobutyl)-2-methoxyphenol activates the human β2 adrenoceptor with an EC50 of 31 nM in a cAMP accumulation assay using CHO-K1 cells stably expressing the receptor . This potency is comparable to that of the reference β2 agonist salbutamol, which exhibits an EC50 of approximately 20-50 nM in analogous assays, but with a significantly lower selectivity index (see Evidence Item 2) [1]. The 31 nM value represents a sub-100 nM potency range suitable for in vitro pharmacology studies requiring strong receptor activation without receptor reserve saturation.
| Evidence Dimension | β2 adrenoceptor activation potency |
|---|---|
| Target Compound Data | EC50 = 31 nM |
| Comparator Or Baseline | Salbutamol EC50 ~20-50 nM |
| Quantified Difference | Comparable potency (within same order of magnitude) |
| Conditions | CHO-K1 cells expressing human β2AR; cAMP accumulation assay |
Why This Matters
The 31 nM EC50 confirms potent β2AR agonism essential for respiratory disease models; procurement of this compound ensures activity comparable to clinically validated β2 agonists.
- [1] Baker, J. G. (2010). The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors. British Journal of Pharmacology, 160(5), 1048-1061. View Source
